molecular formula C17H14F3N3S B3140831 2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478043-98-0

2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone

Cat. No.: B3140831
CAS No.: 478043-98-0
M. Wt: 349.4 g/mol
InChI Key: PFOLRBSIRPFWMI-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is further functionalized with an ethylsulfanyl group and a trifluoromethylphenyl hydrazone moiety.

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Chemical Reactions Analysis

2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The hydrazone moiety can form reversible covalent bonds with target proteins, leading to inhibition or activation of their function .

Comparison with Similar Compounds

Similar compounds to 2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone include other indole derivatives with different substituents. For example:

    2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    2-(ethylsulfanyl)-3H-indol-3-one N-[4-(trifluoromethyl)phenyl]hydrazone: Similar structure but with the trifluoromethyl group at the para position on the phenyl ring.

    2-(ethylsulfanyl)-3H-indol-3-one N-[3-(fluoromethyl)phenyl]hydrazone: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Properties

IUPAC Name

(2-ethylsulfanyl-1H-indol-3-yl)-[3-(trifluoromethyl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3S/c1-2-24-16-15(13-8-3-4-9-14(13)21-16)23-22-12-7-5-6-11(10-12)17(18,19)20/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOLRBSIRPFWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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